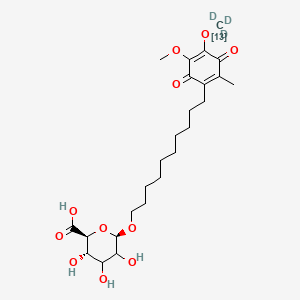

Idebenone Glucuronide-13C,d3

Description

Contextualization of Idebenone (B1674373) within Pharmaceutical Research

Idebenone is a synthetic organic compound and an analogue of coenzyme Q10, a crucial component of the electron transport chain in mitochondria. wikipedia.orgmdpi.comdrugbank.com Initially developed for the treatment of cognitive disorders, its therapeutic potential has since been explored in a range of neuromuscular and mitochondrial diseases. wikipedia.orgmdpi.comresearchgate.net Idebenone is believed to act as an electron carrier within the mitochondrial respiratory chain, thereby enhancing ATP production and cellular energy. mdpi.comresearchgate.netnih.gov Furthermore, it functions as a potent antioxidant, protecting cells from oxidative damage. mdpi.comnih.gov The ongoing investigation into idebenone's therapeutic applications underscores the importance of thoroughly understanding its pharmacological profile.

The Critical Role of Metabolite Characterization in Drug Development Research

The journey of a drug candidate from discovery to clinical use is a complex process where the characterization of its metabolites is of paramount importance. sygnaturediscovery.comcreative-biolabs.com Metabolite identification studies provide crucial insights into how a drug molecule is transformed within the body. sygnaturediscovery.com This information helps in designing new drug candidates with improved metabolic stability and in identifying any potentially toxic byproducts. sygnaturediscovery.comchromatographyonline.com Understanding a drug's metabolic fate is essential for interpreting its pharmacology, pharmacokinetics, and toxicology. creative-biolabs.com Regulatory bodies, such as the FDA, emphasize the need for in vitro metabolite assessment in both human and animal models to identify human-specific or disproportionately high-level metabolites that may require further safety evaluation. creative-biolabs.com

Glucuronidation: A Major Phase II Biotransformation Pathway and its Relevance

Biotransformation is the metabolic process that chemically alters drugs and other foreign substances (xenobiotics), primarily in the liver, to facilitate their excretion. nih.gov This process is generally divided into Phase I and Phase II reactions. nih.govslideshare.net Glucuronidation is the most common Phase II biotransformation reaction. jove.comhyphadiscovery.com This process involves the conjugation of a drug or its Phase I metabolite with glucuronic acid, a substance derived from glucose. jove.com This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). jove.comtechnologynetworks.com The addition of the highly polar glucuronic acid moiety significantly increases the water solubility of the compound, which aids in its detoxification and subsequent elimination from the body, typically via urine or bile. jove.comdrughunter.commhmedical.com For many drugs, glucuronidation is a critical step in their metabolic clearance and detoxification. uef.firesearchgate.net Following oral administration, idebenone and its primary metabolites undergo extensive conjugation, including glucuronidation. researchgate.netnih.govtandfonline.com

Principles and Strategic Applications of Stable Isotope Labeling (e.g., 13C, d3) in Drug Metabolism Research

Stable isotope labeling is a powerful technique used in pharmaceutical research to trace the metabolic fate of drugs. scitechnol.com This method involves replacing one or more atoms of a drug molecule with their non-radioactive (stable) isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H or d). symeres.commetsol.com Since these isotopes are chemically identical to their more common counterparts, the labeled drug behaves in the same way as the unlabeled drug within biological systems. metsol.com However, their slightly greater mass allows them to be distinguished and quantified using sensitive analytical instruments like mass spectrometers. nih.gov

The strategic applications of stable isotope labeling in drug metabolism studies are numerous. They are instrumental in:

Elucidating complex metabolic pathways. acs.orgnih.gov

Determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. nih.govalfa-chemistry.com

Quantifying drug and metabolite concentrations in biological samples with high precision and accuracy, often by serving as internal standards in analytical methods. symeres.commusechem.com

Improving the pharmacokinetic profiles of drugs. acs.org

The use of doubly labeled compounds, incorporating both ¹³C and deuterium, can provide even more detailed information, allowing researchers to track different parts of a molecule simultaneously. alfa-chemistry.com

Research Rationale and Focus on Idebenone Glucuronide-13C,d3 as a Scientific Tool

Given that idebenone is extensively metabolized, with glucuronidation being a key pathway, the accurate measurement of its glucuronide metabolites in biological fluids is crucial for a complete understanding of its pharmacokinetics. researchgate.netnih.gov However, the quantification of metabolites can be challenging due to matrix effects and potential variability in analytical procedures. nih.gov

This is where a stable isotope-labeled internal standard becomes invaluable. Idebenone Glucuronide-¹³C,d3 is a specifically designed scientific tool that serves this purpose. By incorporating both carbon-13 and deuterium atoms, it has a distinct mass from the endogenous Idebenone Glucuronide. When used as an internal standard in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), it allows for highly accurate and precise quantification of the unlabeled Idebenone Glucuronide metabolite in research samples. mdpi.com The development and use of such labeled compounds are critical for generating reliable pharmacokinetic data essential for both preclinical and clinical drug development.

Detailed Research Findings

The following tables summarize the chemical properties of Idebenone, its key metabolites, and the labeled compounds discussed in this article.

Table 1: Chemical Compound Information

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| Idebenone | C₁₉H₃₀O₅ | 338.44 | 58186-27-9 |

| Idebenone Glucuronide | C₂₅H₃₈O₁₁ | 514.6 | N/A |

| Idebenone Sulfate (B86663) | C₁₉H₃₀O₈S | 418.5 | 319906-76-8 |

| Idebenone Metabolite QS4 | C₁₃H₁₈O₅ | 254.3 | 58186-25-7 |

| Idebenone Metabolite QS6 | C₁₅H₂₂O₅ | 282.3 | 77712-34-6 |

Data sourced from multiple chemical suppliers and research databases. synzeal.comchemical-suppliers.eusimsonpharma.comaquigenbio.comcleanchemlab.com

Table 2: Properties of Idebenone

| Property | Value |

|---|---|

| Melting Point | 52-55 °C |

| Boiling Point | 497.27 °C at 760 mmHg |

| Solubility | Insoluble in water; Soluble in DMSO, ethanol, methanol, and chloroform. |

| Appearance | Orange Solid |

Data sourced from chemical supplier datasheets. chemical-suppliers.eucymitquimica.com

Table 3: Labeled Compound Details

| Labeled Compound | Chemical Name | Isotopic Labels | Primary Application |

|---|---|---|---|

| Idebenone-¹³C,d₃ | 2-(10-Hydroxydecyl)-6-methoxy-5-(methoxy-¹³C-d₃)-3-methylcyclohexa-2,5-diene-1,4-dione | ¹³C, ²H (d₃) | Internal standard for analytical method development and validation of Idebenone. |

Information synthesized from product descriptions and principles of drug metabolism research. synzeal.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H38O11 |

|---|---|

Molecular Weight |

518.6 g/mol |

IUPAC Name |

(2S,3S,6R)-3,4,5-trihydroxy-6-[10-[5-methoxy-2-methyl-3,6-dioxo-4-(trideuterio(113C)methoxy)cyclohexa-1,4-dien-1-yl]decoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C25H38O11/c1-14-15(17(27)22(34-3)21(33-2)16(14)26)12-10-8-6-4-5-7-9-11-13-35-25-20(30)18(28)19(29)23(36-25)24(31)32/h18-20,23,25,28-30H,4-13H2,1-3H3,(H,31,32)/t18?,19-,20?,23-,25+/m0/s1/i2+1D3 |

InChI Key |

CDCNKPZTVWMIQX-MOVHQMBTSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=C(C(=O)C(=C(C1=O)C)CCCCCCCCCCO[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O)OC |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCOC2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Incorporation for Idebenone Glucuronide 13c,d3

Methodologies for Targeted 13C and d3 Isotopic Labeling of Idebenone (B1674373) Precursors

Chemical Synthesis Approaches for Labeled Idebenone Core Structures

The synthesis of the labeled Idebenone core, Idebenone-13C,d3, involves the introduction of a ¹³C atom and three deuterium (B1214612) atoms. medchemexpress.commedchemexpress.com The labeling is typically designed to be in a metabolically stable position to prevent isotope loss during biological processing. For Idebenone-13C,d3, the labeling is often on one of the methoxy (B1213986) groups on the quinone ring, resulting in a -O(¹³C)(d3) moiety. scbt.com

| Precursor Type | Labeling Strategy | Key Reagent Example |

| Demethylated Idebenone | Methylation | [¹³C]d3-Methyl Iodide |

| Quinone Precursor | Grignard Reaction | ¹³CO₂ (for carboxyl group) |

| Side-chain Precursor | Reduction | Deuterated reducing agents |

Biosynthetic and Chemo-Enzymatic Routes for Glucuronide Formation Utilizing Labeled Precursors

Once the isotopically labeled Idebenone-13C,d3 precursor is synthesized, the next step is the conjugation with glucuronic acid to form the target metabolite, Idebenone Glucuronide-13C,d3. This process mimics the phase II metabolic pathway in the body.

Glucuronidation is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov These enzymes transfer glucuronic acid from the activated cofactor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a suitable functional group on the substrate. nih.gov In the case of Idebenone, which has a primary hydroxyl group at the end of its decyl side chain, this is a likely site for O-glucuronidation.

Chemo-enzymatic synthesis is a highly effective method for this transformation. nih.gov This approach utilizes isolated UGT enzymes or microsomal preparations (which are rich in UGTs) to carry out the glucuronidation reaction in a controlled, in vitro setting. nih.govacs.org

A typical chemo-enzymatic reaction would involve:

Substrate: The synthesized Idebenone-13C,d3.

Enzyme Source: Human liver microsomes or recombinant UGT enzymes. acs.org

Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA). acs.org

Reaction Conditions: A buffered solution at a physiological pH (e.g., 7.4) and temperature (37°C), often with the addition of a detergent like alamethicin (B1591596) to improve enzyme access. acs.org

This method offers high regioselectivity, meaning the glucuronic acid is attached to a specific hydroxyl group, which is a significant advantage over purely chemical methods that may require complex protection and deprotection steps. nih.gov The resulting this compound can then be purified using techniques like high-performance liquid chromatography (HPLC).

Characterization of Isotopic Purity and Enrichment in this compound Standards

After synthesis, the resulting this compound must be rigorously characterized to confirm its identity, purity, and the extent and location of isotopic labeling.

Assessment of Isotopic Composition via Mass Spectrometry

Mass spectrometry (MS) is the primary tool for determining the isotopic purity and enrichment of the labeled standard. By comparing the mass spectrum of the labeled compound to its unlabeled analogue, the incorporation of the stable isotopes can be confirmed.

For this compound, the molecular weight is expected to be 4 units higher than the unlabeled Idebenone Glucuronide due to the presence of one ¹³C atom (mass difference of +1) and three deuterium atoms (mass difference of +3). High-resolution mass spectrometry can provide a precise mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern can help to confirm that the labels are located in the expected position within the molecule. For instance, a characteristic neutral loss of the glucuronic acid moiety (176 Da) would be observed. acs.org

| Analytical Technique | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass and elemental composition, confirmation of isotopic incorporation. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern, structural confirmation, and location of the isotopic label. |

Site-Specific Isotopic Placement Verification Using Nuclear Magnetic Resonance Spectroscopy

¹³C NMR: In a ¹³C NMR spectrum of this compound, the signal corresponding to the labeled carbon will be significantly enhanced. Its chemical shift and coupling patterns to adjacent protons can definitively pinpoint its position.

¹H NMR: The presence of deuterium atoms will lead to the disappearance of the corresponding proton signals in the ¹H NMR spectrum. For the -O(¹³C)(d3) group, the methoxy proton singlet would be absent.

2D NMR Techniques: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can further confirm the connectivity and establish the precise location of the ¹³C and deuterium labels.

Considerations for Stability and Shelf-Life of Labeled Metabolite Reference Standards

The long-term stability of isotopically labeled reference standards like this compound is crucial for their use in quantitative studies. Several factors can influence their stability and shelf-life.

Storage Conditions: Proper storage is paramount. These compounds are typically stored at low temperatures (-20°C or -80°C) in a dry, dark environment to minimize degradation. medchemexpress.com They are often supplied as a solid or in a solution of an organic solvent.

Chemical Stability: The glucuronide linkage can be susceptible to hydrolysis, especially under acidic or basic conditions. The quinone structure in Idebenone can also be sensitive to light and oxidizing or reducing agents.

Isotopic Stability: The C-¹³C and C-d bonds are generally very stable. However, in certain chemical environments, there could be a risk of deuterium-hydrogen exchange, although this is less likely for a methyl group.

To ensure the integrity of the standard over time, periodic re-analysis is recommended. This can involve re-checking the purity by HPLC and confirming the isotopic enrichment by mass spectrometry. A certificate of analysis provided by the supplier will typically include recommended storage conditions and may provide information on the long-term stability of the specific lot.

Bioanalytical Method Development and Quantification Utilizing Idebenone Glucuronide 13c,d3

Establishment of Idebenone (B1674373) Glucuronide-13C,d3 as an Internal Standard in Quantitative Bioanalysis

The use of a stable isotope-labeled internal standard (IS) is the gold standard in quantitative mass spectrometry. lgcstandards.com Idebenone Glucuronide-13C,d3 is an exemplary IS for the bioanalysis of Idebenone Glucuronide because it shares the same physicochemical properties as the native analyte. chromatographyonline.com This means it behaves identically during sample extraction, chromatography, and ionization. lgcstandards.comnih.gov By adding a known concentration of this compound to every sample, it is possible to calculate the ratio of the analyte's response to the IS response. This ratio is used for quantification, effectively normalizing for any analyte loss during sample processing or for fluctuations in instrument response. lgcstandards.com

Method Validation Parameters for Labeled Analytes in Biological Matrices (e.g., linearity, accuracy, precision)

A bioanalytical method must undergo full validation to ensure it is reliable and reproducible for its intended use. europa.eurrml.ro Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for these validations. europa.eumoh.gov.bw When using a SIL-IS like this compound, the validation process assesses several key parameters to demonstrate the method's performance. ajpsonline.comnalam.ca

Linearity: This parameter verifies that the instrument response is directly proportional to the concentration of the analyte over a specified range. A calibration curve is generated by analyzing a series of standards with known concentrations of unlabeled Idebenone Glucuronide, each spiked with a constant amount of this compound. The curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. The relationship is typically evaluated using a weighted linear regression model. europa.eu

Accuracy and Precision: Accuracy measures the closeness of the mean test results to the true value, while precision measures the degree of scatter among a series of measurements. ajpsonline.com These are determined by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) in at least five replicates. rrml.roajpsonline.com For a method to be considered valid, the mean value should generally be within ±15% of the nominal value (accuracy), and the coefficient of variation (CV) should not exceed 15% (precision). nalam.ca For the Lower Limit of Quantification (LLOQ), the limits are typically ±20% for accuracy and ≤20% for CV. ajpsonline.com

Table 1: Illustrative Method Validation Data for the Quantification of Idebenone Glucuronide in Human Plasma

| QC Level | Nominal Conc. (ng/mL) | N | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1.0 | 5 | 1.08 | 108.0 | 8.5 |

| Low | 3.0 | 5 | 2.91 | 97.0 | 6.2 |

| Medium | 50.0 | 5 | 52.5 | 105.0 | 4.1 |

| High | 150.0 | 5 | 147.0 | 98.0 | 3.5 |

Minimization of Matrix Effects and Ion Suppression/Enhancement using Isotopic Standards

When analyzing samples from complex biological sources like plasma or urine, other endogenous molecules can co-elute with the analyte of interest and interfere with its ionization in the mass spectrometer's source. longdom.org This phenomenon, known as the matrix effect, can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), compromising the accuracy and reproducibility of the results. longdom.orgresearchgate.net

The most effective way to compensate for these matrix effects is by using a stable isotope-labeled internal standard. lgcstandards.comnih.gov Because this compound is structurally identical to the unlabeled analyte, it has the same chromatographic retention time and is affected by co-eluting matrix components in the exact same way. chromatographyonline.com Therefore, any suppression or enhancement of the analyte's signal is mirrored by the internal standard. By using the ratio of the analyte signal to the IS signal for quantification, the variability introduced by the matrix effect is effectively cancelled out. lgcstandards.com This ensures that the quantitative results remain accurate regardless of the sample-to-sample variations in matrix composition. longdom.org

Table 2: Example of Matrix Effect Assessment Using this compound

| Lot Number | Analyte Response (Unspiked Matrix) | Analyte Response (Spiked Post-Extraction) | IS Response (Spiked Post-Extraction) | Matrix Factor (Analyte/IS Ratio) |

| 1 | 0 | 85,430 | 99,800 | 0.86 |

| 2 | 0 | 76,210 | 88,950 | 0.86 |

| 3 | 0 | 92,150 | 107,500 | 0.86 |

| 4 | 0 | 81,300 | 95,000 | 0.86 |

| 5 | 0 | 88,990 | 103,900 | 0.86 |

| 6 | 0 | 79,500 | 92,800 | 0.86 |

| Mean | 0.86 | |||

| %CV | 0.0% |

Note: The consistent Matrix Factor demonstrates that the stable isotope-labeled internal standard successfully normalizes for variations in ion suppression/enhancement across different biological matrix lots.

Advanced Chromatographic and Mass Spectrometric Techniques for Labeled Metabolite Analysis

The analysis of labeled metabolites such as this compound relies on sophisticated analytical instrumentation capable of separating the metabolite from a complex mixture and detecting it with high sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantitative bioanalysis of drugs and their metabolites due to its exceptional sensitivity and selectivity. creative-proteomics.com The process begins with high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), which separates the components of the sample digest. The analyte and internal standard then enter the mass spectrometer.

In a tandem mass spectrometer, such as a triple quadrupole (QQQ), a specific precursor ion (the charged molecule of interest) is selected in the first quadrupole. This ion is then fragmented in a collision cell, and a specific fragment ion, known as a product ion, is selected and detected in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for the detection of analytes at very low concentrations (pg/mL levels). creative-proteomics.comlambda-cro.com For quantification, one SRM transition is monitored for Idebenone Glucuronide and another for this compound.

High-Resolution Mass Spectrometry for Comprehensive Metabolite Profiling and Tracer Studies

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.govbioanalysis-zone.com This capability offers significant advantages for metabolite analysis. In a quantitative setting, the high resolution allows for excellent selectivity, effectively separating the analyte signal from background interferences without relying solely on MS/MS fragmentation. bioanalysis-zone.com

Furthermore, HRMS is invaluable for qualitative and exploratory work, such as metabolite profiling and tracer studies. mdpi.compharmaron.com In a tracer study, a stable isotope-labeled compound is administered to an organism to track its metabolic fate. nih.gov By analyzing samples with HRMS, researchers can distinguish between the unlabeled endogenous metabolites and the labeled metabolites derived from the tracer. nih.gov This allows for the comprehensive mapping of metabolic pathways and the study of metabolic flux, providing deep insights into the biological system. creative-proteomics.com

Methodologies for Absolute Quantification of Unlabeled Idebenone Glucuronide in Preclinical Studies

The absolute quantification of Idebenone Glucuronide in preclinical study samples (e.g., from toxicology or pharmacokinetic studies) is a highly regulated process that integrates the principles and techniques described above. The goal is to determine the precise concentration of the metabolite in each unknown sample. rrml.ro

The standard methodology involves the use of a calibration curve and quality control samples. europa.eu

Preparation of Standards and QCs: Calibration standards are prepared by spiking blank biological matrix (the same type as the study samples, e.g., rat plasma) with known, graded concentrations of a certified reference standard of unlabeled Idebenone Glucuronide. nalam.ca Similarly, QC samples are prepared at a minimum of three concentration levels.

Sample Processing: A fixed volume of the internal standard solution (containing a known amount of this compound) is added to every calibration standard, QC sample, and unknown study sample. nalam.ca The samples then undergo an extraction procedure (e.g., protein precipitation or liquid-liquid extraction) to remove interfering substances.

LC-MS/MS Analysis: The processed samples are injected into the LC-MS/MS system. The instrument measures the peak area response for both the unlabeled Idebenone Glucuronide and the labeled this compound in each injection.

Data Analysis: A calibration curve is generated by plotting the peak area ratio (unlabeled analyte / labeled IS) against the nominal concentration of the calibration standards. A regression analysis is performed to establish the line of best fit. The concentrations of Idebenone Glucuronide in the QC and study samples are then calculated from their measured peak area ratios using the regression equation from the calibration curve. The results for the QC samples must meet the acceptance criteria for accuracy and precision for the analytical run to be accepted. rrml.ro

Table 3: Representative Calibration Curve Data for Idebenone Glucuronide in Rat Plasma

| Standard Level | Nominal Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |

| STD-1 | 1.0 | 8,500 | 98,500 | 0.086 | 0.98 | 98.0 |

| STD-2 | 2.5 | 21,500 | 99,200 | 0.217 | 2.45 | 98.0 |

| STD-3 | 10.0 | 88,100 | 101,500 | 0.868 | 10.12 | 101.2 |

| STD-4 | 50.0 | 445,200 | 100,800 | 4.417 | 50.85 | 101.7 |

| STD-5 | 100.0 | 895,000 | 101,100 | 8.853 | 101.50 | 101.5 |

| STD-6 | 200.0 | 1,750,000 | 99,500 | 17.588 | 198.90 | 99.5 |

Regression Analysis: y = 0.0881x + 0.0012; r² = 0.9995 (weighted 1/x²)

Calibration Curve Construction and Data Processing for Labeled Internal Standards

The foundation of a reliable quantitative bioanalytical method is the calibration curve. When using a stable isotope-labeled internal standard (SIL-IS) like this compound, the calibration curve is constructed by plotting the peak area ratio of the analyte (Idebenone Glucuronide) to the SIL-IS against the nominal concentration of the analyte in the calibration standards. This approach is superior to external standard calibration as the SIL-IS effectively compensates for variability in sample preparation, injection volume, and matrix effects during ionization. uni-muenchen.deunil.ch

The process begins with the preparation of a series of calibration standards by spiking a known amount of a certified reference standard of Idebenone Glucuronide into a blank biological matrix (e.g., human plasma). A fixed concentration of the internal standard, this compound, is then added to each calibration standard, as well as to the quality control (QC) samples and the unknown study samples. precisionformedicine.com The samples are then processed, typically involving protein precipitation or liquid-liquid extraction, followed by analysis using LC-MS/MS.

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For Idebenone Glucuronide, this would involve monitoring its specific mass transition, while a separate, distinct transition is monitored for this compound. The use of a ¹³C and deuterium-labeled standard is advantageous as the mass shift is sufficient to prevent isotopic crosstalk, and ¹³C labeling, in particular, is very stable and less likely to exhibit chromatographic shifts that can sometimes be observed with deuterium (B1214612) labeling alone. nih.govnih.gov

The data processing involves calculating the peak area ratio for each calibration standard. A linear regression analysis, often with a weighting factor such as 1/x² to ensure accuracy at the lower end of the curve, is applied to the calibration data points to generate the calibration curve. The concentration of Idebenone Glucuronide in the QC and unknown samples is then interpolated from this curve using their measured peak area ratios. precisionformedicine.com

A typical bioanalytical method validation for the quantification of a metabolite like Idebenone Glucuronide would include the parameters outlined in the following table. The data presented is a representative example based on typical validation results for similar analytes.

Table 1: Representative Bioanalytical Method Validation Data for Idebenone Glucuronide Quantification in Human Plasma

| Parameter | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |

|---|---|---|---|---|

| LLOQ | 0.5 | 0.53 | +6.0 | 7.5 |

| LQC | 1.5 | 1.45 | -3.3 | 5.8 |

| MQC | 25 | 26.1 | +4.4 | 4.2 |

| HQC | 40 | 39.2 | -2.0 | 3.9 |

The acceptance criteria for such a validation would typically require the mean accuracy to be within ±15% (±20% for the LLOQ) of the nominal concentrations, and the precision, expressed as the coefficient of variation (CV), not to exceed 15% (20% for the LLOQ). precisionformedicine.com

Strategies for Quantifying Low Abundance Metabolites using Isotopic Tracers

The quantification of low-abundance metabolites, such as certain glucuronides, presents significant analytical challenges. These challenges include poor stability, low signal intensity, and interference from the biological matrix. nih.gov The use of an isotopic tracer like this compound is a critical strategy to overcome these hurdles.

One of the primary challenges with glucuronide metabolites is their potential instability, as they can be susceptible to hydrolysis back to the parent drug. nih.gov This can occur during sample collection, storage, or processing. The use of a SIL-IS is invaluable here, as the analyte and the internal standard will degrade at the same rate under identical conditions, thus ensuring the accuracy of the measured concentration ratio.

To enhance the sensitivity for low-abundance metabolites, several strategies can be employed in conjunction with the use of isotopic tracers:

Optimized Sample Preparation: Techniques such as solid-phase extraction (SPE) can be tailored to selectively enrich the analyte of interest while removing interfering matrix components. The choice of SPE sorbent and elution solvents is critical for maximizing the recovery of hydrophilic metabolites like glucuronides.

Sensitive Instrumentation: The use of modern, highly sensitive triple quadrupole or high-resolution mass spectrometers is essential for detecting the low-level signals from these metabolites. nih.gov These instruments offer superior signal-to-noise ratios, allowing for lower limits of quantification.

Isotope Dilution Mass Spectrometry (IDMS): This is the definitive method for achieving the highest accuracy and precision in quantification. By adding a known amount of the SIL-IS to the sample, the concentration of the endogenous analyte can be determined by measuring the ratio of the natural and labeled isotopes. This method effectively corrects for any sample loss during preparation and any variations in instrument response. scitechnol.com

For metabolites that are present at extremely low concentrations, a "dilute-and-shoot" approach, where the sample is simply diluted with the internal standard solution before injection, can sometimes be effective, especially if the mass spectrometer is sufficiently sensitive. scispace.com This minimizes sample manipulation and potential for analyte loss or degradation. However, for complex matrices like plasma, some form of sample cleanup is usually necessary to mitigate matrix effects.

The following table outlines some of the key challenges in quantifying low-abundance glucuronide metabolites and the corresponding strategies involving isotopic tracers.

Table 2: Challenges and Strategies in Low-Abundance Glucuronide Quantification

| Challenge | Strategy Utilizing Isotopic Tracers | Rationale |

|---|---|---|

| Analyte Instability (e.g., hydrolysis) | Use of a co-eluting stable isotope-labeled internal standard (SIL-IS). | The SIL-IS degrades at the same rate as the analyte, preserving the accuracy of the analyte/IS ratio. |

| Matrix Effects (Ion Suppression/Enhancement) | The SIL-IS co-elutes with the analyte and experiences the same matrix effects. | The ratio of the analyte to the IS remains constant, correcting for variations in ionization efficiency. scispace.com |

| Low Signal Intensity | Isotope Dilution Mass Spectrometry (IDMS) with a well-characterized SIL-IS. | Allows for precise quantification even at very low concentrations by relying on the highly accurate measurement of isotope ratios. |

| Variable Extraction Recovery | The SIL-IS is added at the beginning of the sample preparation process. | It tracks the analyte through the extraction steps, correcting for any losses. nih.gov |

Metabolic Pathway Elucidation of Idebenone and the Formation of Glucuronide Metabolites

In Vitro Studies on Idebenone (B1674373) Glucuronidation Using Various Biological Systems

In vitro methodologies are crucial for characterizing the specific enzymes and kinetics involved in drug metabolism. For idebenone, these studies have utilized various biological systems, from subcellular fractions to isolated cells and recombinant enzymes, to specifically investigate the glucuronidation pathway.

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of UDP-glucuronosyltransferases (UGTs), the key enzymes responsible for glucuronidation. nih.gov Studies using human liver microsomes (HLMs) are fundamental for understanding the kinetics of this conjugation reaction. nih.gov The process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to idebenone or its phase I metabolites. wikipedia.org

To ensure accurate kinetic analysis in microsomal preparations, the latency of UGT enzymes, which are located within the microsomal lumen, must be overcome. nih.gov This is often achieved by using pore-forming agents like alamethicin (B1591596), which disrupts the membrane and allows the substrate and cofactor to access the enzyme's active site, leading to maximal reaction velocity. nih.gov While specific kinetic parameters (Km and Vmax) for idebenone glucuronidation in microsomes are not detailed in the available literature, it is established that both idebenone and its primary metabolites (QS10, QS8, QS6, and QS4) undergo glucuronidation. researchgate.netnih.gov This conjugation occurs on the hydroquinone (B1673460) form of the molecules. researchgate.net

Isolated hepatocytes provide a more complete model than microsomes as they contain the full complement of metabolic enzymes and cofactors in a cellular context. plos.org Studies with freshly isolated mouse hepatocytes have been used to investigate the metabolic effects of idebenone, demonstrating the compound's ability to restore cellular ATP levels under conditions of mitochondrial stress. plos.org While these studies focus on the pharmacodynamic action of idebenone, they confirm that hepatocytes are a primary site of its metabolic activity. plos.orgvu.edu.au

Research in primary rat cortical astrocytes, another cellular model, has shown that these cells actively metabolize idebenone, which supports mitochondrial respiration. nih.gov Although the primary focus was not on glucuronidation, these cellular systems are invaluable for observing the interplay between phase I and phase II metabolism, including the formation of glucuronide conjugates in an intact cell system. Tissue slice techniques, which preserve the architecture of the organ, also serve as a viable model for studying drug metabolism, including that of idebenone.

To identify the specific UGT isoforms responsible for a drug's metabolism, recombinant UGT enzymes expressed in cell lines are used. criver.com This method allows researchers to test the catalytic activity of individual UGTs toward a specific substrate. nih.gov The UGT1 and UGT2 families are the most important for drug metabolism. criver.com

For idebenone, the quinone ring is first reduced to a hydroquinone before it can be conjugated with glucuronic acid. researchgate.netresearchgate.net While the specific UGT isoforms that catalyze the glucuronidation of idebenone and its metabolites have not been explicitly identified in the reviewed literature, the process is known to be a significant metabolic pathway. researchgate.netnih.gov Characterizing these specific enzymes is a critical step in predicting potential drug-drug interactions and understanding inter-individual variability in metabolism. The general mechanism involves the UGT-catalyzed transfer of a glucuronic acid moiety to the hydroxyl groups of the reduced idebenone or its reduced metabolites. wikipedia.orgnih.gov

In Vivo Metabolic Profiling and Fate of Idebenone and its Glucuronide in Non-Human Models

In vivo studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in a whole-organism context.

Following oral administration of radiolabeled idebenone to rats and dogs, the drug is widely distributed in tissues, with notable concentrations in the liver and kidneys. nih.gov The plasma contains mostly metabolites, with only a small amount of the unchanged parent drug. nih.gov These metabolites include products of side-chain shortening (QS-10, QS-8, QS-6, QS-4) and their corresponding glucuronide and sulfate (B86663) conjugates. researchgate.netnih.gov

The development of sensitive analytical methods, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS), has enabled the specific quantification of idebenone and its metabolites. researchgate.netnih.gov In such assays, isotopically labeled internal standards like Idebenone Glucuronide-13C,d3 are critical for achieving accurate quantification of the corresponding non-labeled metabolite in complex biological matrices like plasma, urine, and tissue homogenates.

In rats, the glucuronide conjugate of the metabolite QS-10 was identified as the predominant metabolite in bile. researchgate.netnih.gov In contrast, the sulfate conjugate of QS-4 was the major metabolite found in the plasma and urine of both rats and dogs. nih.gov This indicates species- and tissue-specific differences in conjugation pathways.

Table 1: Major Idebenone Metabolites Identified in Animal Biofluids This table is based on findings from studies in rats and dogs.

| Metabolite | Metabolic Pathway | Biofluid/Tissue where Predominant | Animal Model |

|---|---|---|---|

| Dihydro QS-10 Glucuronide | Oxidative side-chain shortening, reduction, and glucuronidation | Bile | Rat |

| Dihydro QS-4 Sulfate | Oxidative side-chain shortening, reduction, and sulfation | Plasma, Urine | Rat, Dog |

Mass balance studies using radiolabeled idebenone show that elimination of the drug and its metabolites is nearly complete within 48 hours in rats and dogs. researchgate.netnih.gov The primary routes of excretion are urine and feces. nih.gov The relative importance of these pathways differs between species. In rats, a greater proportion of the administered dose is excreted in the urine compared to the feces. nih.gov Conversely, in dogs, urinary and fecal excretion are nearly equal. nih.gov

The presence of the Dihydro QS-10 glucuronide as the main metabolite in rat bile points to significant biliary excretion. nih.gov Biliary excretion is a process where metabolites are transported from the liver into the bile and then eliminated into the intestine. Following this, some degree of enterohepatic recycling, where the metabolite is reabsorbed from the intestine back into circulation, was observed in rats. nih.gov This recycling can prolong the presence of the drug's metabolites in the body. nih.gov

Comparative Metabolism of Idebenone Glucuronide Across Non-Human Species

However, significant quantitative differences in the metabolite profiles exist between species. In rats, the primary metabolites found in circulation are the conjugated forms of the shorter-chain quinones, specifically conjugates of QS10, QS6, and QS4. mdpi.com In contrast, the metabolic profile in dogs more closely resembles that in humans, with the main metabolites being conjugates of the parent idebenone (idebenone-C) and the shortest-chain metabolite, QS4 (QS4-C). mdpi.com

The following table summarizes the major idebenone metabolites observed in different species, highlighting the interspecies variations in the metabolic profile.

| Species | Major Metabolites | Reference |

| Rat | Conjugates of QS10, QS6, and QS4 | mdpi.com |

| Dog | Conjugates of Idebenone and QS4 | mdpi.com |

| Human | Conjugates of Idebenone and QS4 | mdpi.com |

Interspecies Differences in Glucuronidation Enzyme Activity and Expression

The observed differences in the glucuronide metabolite profiles of idebenone across species are attributable to interspecies variations in the activity and expression of UDP-glucuronosyltransferase (UGT) enzymes. UGTs are a superfamily of enzymes responsible for the glucuronidation of a wide array of xenobiotics and endogenous compounds. mdpi.com The UGT enzyme family is divided into subfamilies, including UGT1A and UGT2B, which exhibit distinct but sometimes overlapping substrate specificities. mdpi.comnih.gov

Significant species-dependent differences in the expression and activity of UGT isoforms have been well-documented for various drugs. For instance, studies on the glucuronidation of other compounds have shown marked differences in enzyme kinetics (Vmax and Km) between humans, monkeys, dogs, rats, and mice. mdpi.comnih.gov For example, the intrinsic clearance for the glucuronidation of certain substrates can vary significantly, with some studies showing higher clearance in dogs and monkeys compared to humans and rats. tga.gov.au

Implications for Preclinical Model Selection in Metabolism Studies

The interspecies differences in idebenone metabolism have significant implications for the selection of appropriate animal models for preclinical studies. The goal is to choose a model that most accurately predicts the metabolic fate of the drug in humans. scielo.org.mx

Based on the metabolic data, the dog appears to be a more suitable model than the rat for predicting the human metabolic profile of idebenone, as both species predominantly form conjugates of the parent drug and the QS4 metabolite. mdpi.com The qualitative similarity in the major circulating metabolites between dogs and humans suggests that the balance between Phase I (oxidation) and Phase II (glucuronidation) metabolism of the parent compound is comparable. tga.gov.au

While rats are commonly used in toxicological studies, the quantitative differences in the major metabolites of idebenone compared to humans should be considered when interpreting the results and extrapolating them to predict human safety and efficacy. The higher proportion of shorter-chain quinone conjugates in rats could potentially lead to different exposure profiles and biological effects compared to what would be observed in humans.

Therefore, a comprehensive understanding of the comparative metabolism of idebenone, including the formation of glucuronide metabolites across different species, is crucial for the rational selection of preclinical models. This knowledge aids in the design of more informative toxicology and pharmacokinetic studies, ultimately facilitating a more accurate prediction of the drug's behavior in humans.

Preclinical Pharmacokinetic and Pharmacodynamic Research Applications of Idebenone Glucuronide 13c,d3

Absorption, Distribution, Metabolism, and Excretion (ADME) Tracking of Idebenone-Related Compounds in Animal Models

The use of isotopically labeled compounds like Idebenone (B1674373) Glucuronide-13C,d3 is a cornerstone of modern preclinical ADME studies. nih.govcreative-biolabs.com These studies are essential for understanding how a potential drug and its metabolites move through and are processed by a living organism, providing critical data long before human trials. nih.gov

Quantitative Tissue Distribution Studies of Labeled Idebenone Glucuronide

Following administration in animal models, the distribution of idebenone and its metabolites can be quantified in various tissues. Experimental data indicates that idebenone can cross the blood-brain barrier and is found in significant concentrations in brain and muscle tissue. service.gov.ukeuropa.eu In animal tissues, the conjugated metabolites, including glucuronides, are predominantly detected. researchgate.net For instance, in rats, while unconjugated metabolites are more prevalent in the brain and cerebrospinal fluid, the conjugated forms are the main entities found in other tissues. researchgate.net This detailed mapping of tissue distribution is vital for understanding the compound's potential sites of action and accumulation.

Systemic Exposure and Clearance Kinetics of the Glucuronide Metabolite

Idebenone undergoes rapid and extensive first-pass metabolism, with over 99% of the parent drug being metabolized before it reaches systemic circulation. core.ac.ukresearchgate.net This metabolism primarily involves oxidative shortening of the side chain and subsequent conjugation with glucuronic acid or sulfates. service.gov.ukresearchgate.net The resulting glucuronide and sulfate (B86663) conjugates of idebenone and its shortened metabolites (QS10, QS6, QS4) are the primary forms found in plasma. researchgate.net

Below is a representative table of pharmacokinetic parameters for idebenone and its metabolites, illustrating the dose-proportional increase in exposure.

| Analyte | Dose | Cmax (ng/mL) | AUC0-t (ng·h/mL) |

| Parent Idebenone | 150 mg | 1.5 | 3.2 |

| 750 mg | 6.5 | 15.1 | |

| Total Idebenone | 150 mg | 684 | 2451 |

| 750 mg | 4810 | 17896 | |

| Total QS4 | 150 mg | 2893 | 24870 |

| 750 mg | 12000 | 114000 |

This table is generated based on data reported in pharmacokinetic studies and represents typical values observed. Actual values may vary between studies and individuals.

Biliary and Renal Excretion Profiling of Idebenone Glucuronide

The elimination of idebenone and its metabolites occurs primarily through renal and biliary excretion. researchgate.net In humans, a significant portion of the administered dose is excreted in the urine as conjugated metabolites. service.gov.ukcore.ac.uk Specifically, after oral administration, the conjugated metabolites of QS4 can account for approximately 40-50% of the excreted drug-related material in urine. core.ac.uk

In animal models, the excretion profile can differ. For example, in rats, the glucuronide conjugate of the metabolite QS10 has been identified as predominant in bile, while the sulfate conjugate of QS4 is the major metabolite in urine. researchgate.netresearchgate.net This highlights the importance of species-specific metabolic and excretion studies. The process of glucuronidation increases the water solubility of the compounds, facilitating their excretion via urine and bile. nih.gov

Role of Idebenone Glucuronide-13C,d3 in Preclinical Pharmacodynamic Investigations

Beyond tracking its own path, this compound serves a critical role in understanding the biological effects of the parent compound.

Metabolite as a Surrogate Marker for Parent Compound Exposure in Preclinical Settings

Due to the rapid and extensive metabolism of idebenone, plasma concentrations of the parent drug are often very low and difficult to measure reliably. core.ac.uknih.gov In such cases, the concentration of a major, stable metabolite like idebenone glucuronide can serve as a surrogate marker for the systemic exposure to the parent compound. By using the labeled this compound as an internal standard in analytical methods like LC-MS/MS, researchers can accurately quantify the levels of the endogenously formed idebenone glucuronide. researchgate.net This provides a more robust and reliable measure of drug exposure, which can then be correlated with the observed pharmacodynamic effects in preclinical models. admescope.com

Influence of Metabolic Modulation on Glucuronide Levels and Corresponding Preclinical Biological Endpoints

Investigating how the metabolic pathways of idebenone can be modulated is crucial for understanding potential drug-drug interactions and variability in patient response. The enzymes responsible for glucuronidation are the UDP-glucuronosyltransferases (UGTs). nih.gov Preclinical studies can explore how co-administration of known inhibitors or inducers of UGT enzymes affects the levels of idebenone glucuronide.

By using this compound, researchers can precisely measure the changes in the formation of this metabolite under different metabolic conditions. These altered metabolite levels can then be correlated with changes in preclinical biological endpoints, such as markers of oxidative stress or mitochondrial function, which are relevant to idebenone's proposed mechanism of action. science.gov This allows for a clearer understanding of the relationship between the metabolic profile of idebenone and its therapeutic activity. For example, if inhibiting glucuronidation leads to higher levels of the parent compound and a more pronounced biological effect, it could inform strategies to enhance the drug's efficacy.

Application in Microdosing and Tracer Kinetic Studies in Non-Human Systems

Stable isotope-labeled compounds are invaluable in early-stage drug development, particularly in microdosing and tracer kinetic studies. nih.govchemicalsknowledgehub.com These studies allow for the characterization of a drug's pharmacokinetic profile at sub-therapeutic doses, minimizing potential toxicity while gathering crucial human-specific data before proceeding to full-scale clinical trials. openmedscience.com The use of a labeled metabolite like this compound is particularly advantageous for understanding the fate of the metabolite itself.

Following oral administration, the parent drug, idebenone, undergoes rapid and extensive first-pass metabolism. nih.govnih.gov A significant metabolic pathway is glucuronidation, leading to the formation of idebenone glucuronide. nih.govresearchgate.net To study the pharmacokinetics of this specific metabolite without interference from the parent drug or other metabolites, this compound can be administered directly in a microdose.

A typical preclinical study design would involve administering a low dose (microgram level) of this compound to a non-human model, such as a rhesus monkey. nih.govnih.govresearchgate.net Blood samples are then collected at various time points and analyzed using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net The presence of the 13C and deuterium (B1214612) (d3) labels allows for the unambiguous detection and quantification of the administered metabolite, distinguishing it from any endogenously produced idebenone glucuronide.

The data obtained from such a study would allow for the determination of key pharmacokinetic parameters for Idebenone Glucuronide, as illustrated in the hypothetical data table below.

Interactive Data Table: Hypothetical Pharmacokinetic Parameters of this compound in a Non-Human Primate Model Following a Single Intravenous Microdose

| Parameter | Value | Unit |

| Cmax (Maximum Concentration) | 5.2 | ng/mL |

| Tmax (Time to Cmax) | 0.5 | hours |

| AUC (Area Under the Curve) | 15.8 | ng*h/mL |

| t1/2 (Half-life) | 3.1 | hours |

| CL (Clearance) | 1.2 | L/h/kg |

| Vd (Volume of Distribution) | 4.5 | L/kg |

This table presents hypothetical data for illustrative purposes.

This low-dose assessment provides critical information on the distribution, metabolism, and excretion of the glucuronide metabolite itself, which is essential for building a comprehensive pharmacokinetic model of idebenone.

Metabolic flux analysis is a powerful technique used to understand the flow of metabolites through various biochemical pathways in a living system. creative-proteomics.comnih.govmdpi.com By using isotopically labeled tracers, researchers can track the transformation of one molecule into another in real-time. creative-proteomics.comnih.gov

In the context of idebenone metabolism, a study could be designed where the parent compound, idebenone, is labeled (e.g., 13C-idebenone). After administration to a non-human model, the appearance of the labeled glucuronide metabolite (Idebenone Glucuronide-13C) can be monitored in plasma and tissues over time. This allows for the direct measurement of the rate of glucuronidation.

Conversely, by administering this compound, researchers can track its fate. For instance, it can be determined if the glucuronide is stable and primarily excreted or if it undergoes further metabolism or deconjugation back to the parent compound. The stable isotope label ensures that the administered metabolite can be precisely traced throughout the biological system. researchgate.net

The findings from such a study can be summarized to illustrate the metabolic flux.

Interactive Data Table: Hypothetical In Vivo Metabolite Flux of this compound in a Rodent Model

| Time (hours) | Concentration in Plasma (ng/mL) | Concentration in Liver (ng/g) | Concentration in Urine (ng/mL) |

| 0.5 | 4.8 | 10.2 | 1.5 |

| 1 | 3.5 | 7.8 | 5.3 |

| 2 | 1.9 | 4.1 | 12.8 |

| 4 | 0.8 | 1.5 | 25.6 |

| 8 | 0.2 | 0.3 | 40.1 |

This table presents hypothetical data for illustrative purposes and demonstrates the movement of the labeled metabolite from plasma and liver into the urine over time, indicating its clearance pathway.

Mechanistic Investigations into Glucuronidation Processes and Isotope Effects Involving Idebenone Glucuronide

Enzymology of UGT-Mediated Idebenone (B1674373) Glucuronidation: A Research Gap

The family of UDP-glucuronosyltransferase (UGT) enzymes is responsible for catalyzing the glucuronidation of a wide array of compounds. google.com Identifying the specific UGT isoforms that metabolize a drug is crucial for understanding its pharmacokinetics and potential for drug-drug interactions. google.com Standard in vitro methods for this "UGT phenotyping" involve using recombinant human UGT enzymes or human liver microsomes with specific chemical inhibitors. labcorp.com

Identification of Specific UGT Isoforms Involved in Glucuronide Formation

A thorough search of scientific databases reveals a lack of studies dedicated to identifying the specific UGT isoforms responsible for the glucuronidation of Idebenone or its metabolites. While the formation of glucuronide conjugates is confirmed, the contributing UGT enzymes (e.g., UGT1A1, UGT1A9, UGT2B7, etc.), which are known to metabolize many drugs, have not been identified for Idebenone. researchgate.netresearchgate.net

Kinetic Characterization of UGT-Idebenone Interactions

Consequently, without the identification of the specific UGT isoforms, there is no publicly available data on the kinetic characterization of these interactions. Key kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), which describe the affinity of the enzyme for the substrate and the efficiency of the reaction, have not been reported for Idebenone's glucuronidation.

Stereochemical Aspects of Idebenone Glucuronidation: An Unexplored Area

Idebenone itself is an achiral molecule. However, its in vivo reduction can lead to the formation of a chiral hydroquinone (B1673460) metabolite, idebenol. The subsequent glucuronidation of the hydroxyl group on this chiral metabolite would result in the formation of diastereomeric glucuronides.

Formation of Diastereomeric Glucuronides

There is no literature available that discusses the formation, isolation, or characterization of diastereomeric glucuronides of Idebenone's metabolites. The potential for different physical and pharmacological properties between such diastereomers remains an open question.

Enantioselective Glucuronidation Pathways

Given the absence of research on the formation of diastereomeric glucuronides, there is no information regarding whether the glucuronidation process exhibits enantioselectivity, meaning a preference for one enantiomer of a chiral metabolite over the other.

Investigation of Kinetic Isotope Effects (KIEs) on Idebenone Glucuronidation: No Available Data

The use of stable isotope-labeled compounds, such as "Idebenone Glucuronide-13C,d3," is a powerful tool for investigating reaction mechanisms and kinetic isotope effects (KIEs). A KIE occurs when substituting an atom with its heavier isotope alters the rate of a chemical reaction, providing insight into bond-breaking steps. While this isotopically labeled compound is commercially available, indicating its potential use in research, no published studies have been found that utilize it to investigate the KIEs of Idebenone glucuronidation. medchemexpress.complos.orgchemical-suppliers.eu This suggests that such detailed mechanistic studies may be part of proprietary research or have not yet been conducted and published.

Measurement of Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects

While specific studies measuring the primary and secondary deuterium kinetic isotope effects (KIEs) for the glucuronidation of idebenone using this compound are not available in the public domain, the principles of KIE analysis provide a framework for how such an investigation would yield valuable data.

A primary kinetic isotope effect occurs when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. google.comosti.gov In the context of idebenone glucuronidation, if the transfer of the hydrogen atom from the hydroxyl group of idebenone to the UDP-glucuronosyltransferase (UGT) enzyme is the slowest step, replacing this hydrogen with deuterium (as in a deuterated idebenone precursor to this compound) would result in a slower reaction rate. The magnitude of this primary KIE (kH/kD) would provide information about the transition state of this step.

Secondary kinetic isotope effects are observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. google.com For this compound, the deuterium atoms are on a methoxy (B1213986) group. While these are not directly involved in the glucuronidation reaction at the hydroxyl group, they could still influence the reaction rate through steric or electronic effects on the transition state, leading to a measurable secondary KIE.

Table 1: Hypothetical Data on Kinetic Isotope Effects in Idebenone Glucuronidation

| Isotopic Substitution | Type of KIE | Expected kH/kD | Potential Interpretation |

| Deuterium at hydroxyl group | Primary | > 1 | C-H/O-H bond cleavage is part of the rate-determining step. |

| Deuterium at methoxy group (as in Idebenone-d3) | Secondary | Near 1 | The methoxy group's vibrational modes do not significantly change in the transition state. |

| 13C in the quinone ring | Secondary | Slightly > 1 | A change in hybridization at the carbon atom occurs during the rate-determining step. |

This table presents hypothetical data to illustrate the principles of kinetic isotope effects, as specific experimental data for idebenone glucuronidation is not currently available.

Elucidation of Rate-Limiting Steps and Reaction Mechanisms via KIEs

The determination of KIEs is a powerful tool for elucidating the rate-limiting steps and the nature of the transition state in enzymatic reactions. wayne.edu For the glucuronidation of idebenone, a significant primary deuterium KIE would strongly suggest that the cleavage of the O-H bond of the hydroxyl group is a critical, energy-demanding part of the reaction mechanism. Conversely, the absence of a primary KIE would indicate that other steps, such as the binding of idebenone to the UGT enzyme or the release of the glucuronidated product, are the rate-limiting factors.

The general mechanism for glucuronidation is often a compulsory ordered bi-bi reaction, where the cofactor UDPGA binds to the UGT enzyme first, followed by the substrate. nih.gov However, random-order mechanisms have also been reported. nih.gov By combining KIE studies with steady-state and pre-steady-state kinetics, a more complete picture of the idebenone glucuronidation pathway can be constructed, detailing the sequence of substrate binding and product release and identifying the slowest step in the catalytic cycle.

Inhibition and Induction Studies of Idebenone Glucuronidation Pathways

The rate of idebenone glucuronidation can be influenced by various factors, including the presence of other compounds that can either inhibit or induce the activity of the responsible UGT enzymes. Understanding these interactions is crucial for predicting potential drug-drug interactions.

Characterization of Inhibitors and Inducers of Relevant UGT Enzymes

While specific UGT isoforms responsible for idebenone glucuronidation have not been definitively identified in published literature, general knowledge of UGT substrates and inhibitors allows for informed hypotheses. UGT enzymes are a superfamily with overlapping substrate specificities. criver.comnih.gov Phenotyping studies, which use a panel of recombinant human UGT enzymes or specific chemical inhibitors, are the standard methods to identify the key enzymes involved in a drug's metabolism. criver.comnih.gov

Table 2: Common UGT Isoforms and Their Known Inhibitors and Inducers

| UGT Isoform | Known Inhibitors | Known Inducers |

| UGT1A1 | Atazanavir, Silybin | Rifampicin, Phenobarbital |

| UGT1A3 | Quinidine | - |

| UGT1A4 | Diclofenac | - |

| UGT1A6 | Diclofenac | - |

| UGT1A9 | Diclofenac | Rifampicin |

| UGT2B7 | Diclofenac | Rifampicin, Phenobarbital |

This table provides examples of common inhibitors and inducers for various UGT isoforms and is not specific to idebenone.

Quinone-containing compounds and other structurally similar molecules can act as inducers of phase II enzymes, including UGTs, often through the activation of transcription factors like the aryl hydrocarbon receptor (AhR) or Nrf2. nih.govpsu.eduresearchgate.net For instance, certain quinones have been shown to induce NAD(P)H:quinone oxidoreductase (NQO1) and glutathione (B108866) S-transferases, which are often co-regulated with UGTs. tandfonline.comisciii.es Therefore, it is plausible that idebenone or its metabolites could induce their own glucuronidation, although this has not been experimentally verified.

Advanced Research Applications of Idebenone Glucuronide 13c,d3 in Systems Biology and Drug Discovery

Quantitative Systems Pharmacology (QSP) Modeling and Simulation

Quantitative Systems Pharmacology (QSP) aims to create mechanistic models that describe the interaction between a drug and a biological system. mdpi.com Physiologically-Based Pharmacokinetic (PBPK) models are a cornerstone of QSP, simulating the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites within the body. nih.gov The use of stable isotope-labeled internal standards is crucial for achieving the precision and accuracy required for robust quantitative bioanalysis, which underpins these models. nih.govthermofisher.com

PBPK models are constructed by integrating in vitro data and physiological parameters to predict the pharmacokinetic profile of a compound. nih.gov Idebenone (B1674373) Glucuronide-13C,d3 plays a critical role as an internal standard for the precise quantification of the unlabeled Idebenone Glucuronide metabolite in various biological matrices. The use of a stable isotope-labeled internal standard is considered best practice in quantitative mass spectrometry because it corrects for variability in sample processing and instrument response. nih.gov

By adding a known concentration of Idebenone Glucuronide-13C,d3 to samples, researchers can accurately measure the concentration of the endogenously formed metabolite. This high-fidelity quantitative data is then used to refine PBPK models. Specifically, the data helps in optimizing parameters related to the formation and elimination of the glucuronide metabolite, such as the maximal rate of metabolism (Vmax) and the Michaelis constant (Km) for the relevant UDP-glucuronosyltransferase (UGT) enzymes. nih.gov This integration allows for a more accurate simulation of the metabolic fate of the parent drug, Idebenone.

Table 1: Hypothetical Data for PBPK Model Refinement Using this compound

| Parameter | Initial Model Prediction | Value After Refinement with Labeled Data | % Change |

| Intestinal Vmax (UGT1A) | 1500 pmol/min/mg | 1850 pmol/min/mg | +23.3% |

| Hepatic Vmax (UGT1A) | 2200 pmol/min/mg | 2510 pmol/min/mg | +14.1% |

| Biliary Clearance of Glucuronide | 1.5 L/hr | 2.1 L/hr | +40.0% |

| Renal Clearance of Glucuronide | 4.5 L/hr | 4.9 L/hr | +8.9% |

Once the PBPK model is refined using accurate quantitative data, it can be used to predict the disposition of Idebenone Glucuronide under various physiological or pathological conditions. mdpi.com For example, the model can simulate how genetic polymorphisms in UGT enzymes or the co-administration of other drugs might alter the concentration-time profile of the metabolite in different tissues. nih.gov

The ability to accurately model the metabolite's behavior is crucial, as glucuronides can sometimes contribute to the parent drug's activity or toxicity profile. Furthermore, extensive glucuronidation can lead to enterohepatic recirculation, where the glucuronide is excreted in the bile, hydrolyzed by gut bacteria back to the parent drug, and reabsorbed, prolonging the drug's half-life. researchgate.net PBPK models informed by data from tracers like this compound can simulate the extent of this recirculation, providing valuable insights for drug development. researchgate.net

Metabolomics and Fluxomics Approaches Utilizing this compound as a Tracer

Metabolomics provides a static snapshot of metabolite levels, while metabolic flux analysis (fluxomics) measures the rate of turnover of molecules through metabolic pathways. immune-system-research.com Stable isotope tracers are essential tools for fluxomics, allowing researchers to track the movement of atoms through a metabolic network. mdpi.comnih.gov

While this compound is primarily a metabolite, its labeled components can theoretically be used in tracer studies if the molecule undergoes further metabolism. For instance, if the glucuronide moiety is cleaved, the released labeled glucuronic acid (containing ¹³C) could be traced as it enters central carbon metabolism. Similarly, the deuterium (B1214612) atoms on the Idebenone backbone could be tracked.

In a typical stable isotope tracing experiment, a biological system (e.g., cell culture) is exposed to a labeled precursor. vanderbilt.edu Mass spectrometry is then used to analyze downstream metabolites, and the pattern of isotope incorporation reveals the activity of different metabolic pathways. nih.govnih.gov The presence of both ¹³C and deuterium labels in this compound offers a dual-tracer opportunity, which can provide more detailed information about intersecting pathways. nih.gov

By following the distribution of ¹³C and deuterium labels over time, researchers can map the flow of metabolites and quantify the flux through specific reactions. vanderbilt.educreative-proteomics.com This dynamic information is far more powerful than static concentration measurements for understanding how a system responds to stimuli or genetic modifications. immune-system-research.com

For example, if the ¹³C-labeled glucuronic acid from this compound were to enter the pentose (B10789219) phosphate (B84403) pathway, the resulting labeling patterns in intermediates could quantify the pathway's activity relative to glycolysis. nih.gov An accumulation of a labeled intermediate could signify a metabolic bottleneck, indicating an enzyme with insufficient capacity, which might be a target for therapeutic intervention. vanderbilt.edu

Table 2: Illustrative Fluxomics Data from a Hypothetical Tracer Experiment

| Metabolic Pathway | Flux Rate (Control Cells) (nmol/10⁶ cells/hr) | Flux Rate (Treated Cells) (nmol/10⁶ cells/hr) | Fold Change |

| Glycolysis | 150.4 | 225.6 | 1.5 |

| Pentose Phosphate Pathway | 35.2 | 28.1 | 0.8 |

| TCA Cycle Entry | 88.9 | 112.3 | 1.26 |

| Glucuronidation | 45.7 | 92.5 | 2.02 |

High-Throughput Screening (HTS) Applications for Modulators of Glucuronidation

High-throughput screening (HTS) is a key technology in drug discovery for identifying compounds that modulate the activity of a specific biological target. nih.gov Assays are needed to screen large compound libraries for inhibitors or inducers of drug-metabolizing enzymes like UGTs to predict potential drug-drug interactions. nih.gov

While many HTS assays for UGTs rely on fluorescent probes tdl.orgabcam.comnih.gov, a mass spectrometry-based approach offers greater specificity and is less prone to interference from fluorescent compounds. In such an assay, human liver microsomes or recombinant UGT enzymes would be incubated with an unlabeled Idebenone substrate and a library of test compounds. The reaction would be quenched and this compound would be added as an internal standard.

The formation of the product, Idebenone Glucuronide, would be quantified by LC-MS/MS. A decrease in product formation compared to a control would indicate an inhibitor, while an increase might suggest an activator. The high analytical precision afforded by the stable isotope-labeled internal standard ensures the robustness and reliability of the screening data, allowing for the confident identification of "hits" that modulate the glucuronidation pathway.

Table 3: Example HTS Data for Glucuronidation Inhibitors

Development of Labeled Substrate-Based Assays for UGT Activity

The quantification of uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzyme activity is a cornerstone of drug metabolism studies, providing critical insights into the clearance pathways of numerous xenobiotics. The development of robust and sensitive assays is paramount for accurately characterizing enzyme kinetics and assessing potential drug-drug interactions. The use of stable isotope-labeled substrates and metabolites, such as this compound, has emerged as a powerful tool in the development of highly specific and accurate UGT activity assays, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In a typical UGT activity assay utilizing Idebenone as the substrate, the formation of Idebenone Glucuronide is monitored over time. The incorporation of this compound as an internal standard is a critical methodological advancement. Due to its identical chemical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, its distinct mass-to-charge ratio (m/z), owing to the inclusion of carbon-13 and deuterium isotopes, allows for its separate detection. This enables precise quantification of the enzymatically produced Idebenone Glucuronide, as the ratio of the analyte to the stable isotope-labeled internal standard remains constant, correcting for any variations in sample preparation and analysis.

The development of such an assay involves several key steps. Firstly, the optimal concentrations of the substrate (Idebenone), the UGT-containing matrix (such as human liver microsomes or recombinant UGT isoforms), and the cofactor (uridine 5'-diphospho-glucuronic acid, UDPGA) are determined to ensure the reaction proceeds under linear kinetic conditions. Subsequently, a calibration curve is established using known concentrations of unlabeled Idebenone Glucuronide and a fixed concentration of this compound. This allows for the accurate determination of the amount of metabolite formed in the enzymatic reaction.

The table below illustrates a representative validation summary for an LC-MS/MS-based UGT assay for Idebenone glucuronidation, highlighting the typical performance characteristics achieved with the use of a stable isotope-labeled internal standard.

| Parameter | Acceptance Criteria | Result |

|---|---|---|

| Linearity (r²) | > 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% | 6.5% |

| Inter-day Precision (%CV) | < 15% | 8.2% |

| Accuracy (% bias) | Within ± 15% | -4.8% to 5.3% |

| Matrix Effect | CV < 15% | 11.2% |

Identification of Novel Chemical Entities Affecting Idebenone Glucuronidation

The inhibition of UGT enzymes is a significant mechanism underlying drug-drug interactions, which can lead to altered drug efficacy and an increased risk of adverse events. High-throughput screening (HTS) of large compound libraries is a common strategy in drug discovery to identify novel chemical entities that may act as inhibitors of specific metabolic pathways, such as the glucuronidation of Idebenone. The use of this compound is integral to the success of such screening campaigns.

In a typical HTS assay for inhibitors of Idebenone glucuronidation, a library of compounds is incubated individually with a UGT enzyme source, Idebenone, and UDPGA. The reaction is then quenched, and the amount of Idebenone Glucuronide formed is quantified by LC-MS/MS. The inclusion of this compound as an internal standard in every well of the screening plate is essential for ensuring the accuracy and reproducibility of the results, particularly in a high-throughput setting where minor variations in liquid handling can occur.

Compounds that demonstrate a significant reduction in the formation of Idebenone Glucuronide are identified as potential inhibitors. These "hits" are then subjected to further characterization to confirm their inhibitory activity and determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

The table below presents hypothetical data from a follow-up study on a selection of compounds identified from a primary screen, illustrating the determination of their IC50 values for the inhibition of Idebenone glucuronidation.

| Compound ID | Chemical Class | IC50 (µM) |

|---|---|---|

| NCE-001 | Flavonoid | 5.2 |

| NCE-002 | Alkaloid | 12.8 |

| NCE-003 | Phenolic Acid | > 100 |

| NCE-004 | Terpenoid | 25.1 |

| Ketoconazole (Positive Control) | Azole Antifungal | 8.7 |

The identification of potent inhibitors of Idebenone glucuronidation can inform several aspects of drug development. For instance, it can help in predicting potential drug-drug interactions if Idebenone were to be co-administered with other therapeutic agents. Furthermore, understanding the structure-activity relationships of these inhibitors can guide the design of new drug candidates with improved metabolic profiles, thereby enhancing their safety and efficacy.

Future Perspectives and Emerging Research Directions for Idebenone Glucuronide 13c,d3

Integration with 'Omics' Technologies for Comprehensive Metabolic Understanding

A significant frontier in understanding the metabolic fate of Idebenone (B1674373) involves the integration of 'omics' technologies. This approach allows for a systems-level view of the biological processes influencing the formation and clearance of Idebenone Glucuronide-13C,d3.

Proteomics of UGT Enzymes Involved in Idebenone Metabolism

Future research will likely focus on the detailed proteomic analysis of the UDP-glucuronosyltransferase (UGT) enzymes responsible for the glucuronidation of Idebenone. Quantitative proteomics can precisely determine the abundance of specific UGT isoforms in various tissues, such as the liver, kidney, and intestine, which are key sites for drug metabolism. nih.govfrontiersin.orgnih.govwsu.edumanchester.ac.uk By correlating the expression levels of UGT enzymes with the rate of this compound formation, researchers can identify the primary UGTs involved in its metabolism. This information is crucial for predicting potential drug-drug interactions and inter-individual variability in Idebenone clearance.

Table 1: Key UGT Enzymes in Drug Metabolism and their Potential Relevance to Idebenone

| UGT Isoform | Typical Substrates | Potential Role in Idebenone Metabolism |

| UGT1A1 | Bilirubin, various drugs | May contribute to the glucuronidation of the phenolic hydroxyl group of Idebenone. |

| UGT1A9 | Mycophenolic acid, propofol | A key extrahepatic UGT that could be involved in the intestinal or renal metabolism of Idebenone. |

| UGT2B7 | Morphine, zidovudine | Known to metabolize a wide range of drugs and could play a role in Idebenone glucuronidation. |

This table is illustrative and based on the general substrate specificities of UGT enzymes. Specific studies are needed to confirm their role in Idebenone metabolism.

Transcriptomics of UGT Regulation in Preclinical Models

Transcriptomic studies, utilizing techniques like RNA sequencing, can provide a comprehensive view of the gene expression changes that regulate UGT enzymes in response to Idebenone exposure in preclinical models. nih.govnih.govulaval.ca By analyzing the transcriptome of relevant tissues, researchers can identify transcription factors and signaling pathways that are activated or repressed, leading to altered UGT expression. This can shed light on the mechanisms of induction or inhibition of Idebenone metabolism, which is vital for understanding long-term treatment effects and potential for altered drug efficacy.

Novel Analytical Technologies for Enhanced Labeled Metabolite Detection

Advancements in analytical technologies are poised to revolutionize the detection and characterization of labeled metabolites like this compound, offering unprecedented sensitivity and spatial information.

Advancements in Mass Spectrometry Imaging for Spatially Resolved Distribution